5-HT1A antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

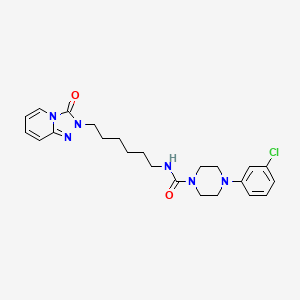

C23H29ClN6O2 |

|---|---|

Peso molecular |

457.0 g/mol |

Nombre IUPAC |

4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31) |

Clave InChI |

LQACCULQLKHGMI-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 5-HT1A Antagonist: Lecozotan

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to Lecozotan, a potent and selective 5-HT1A receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

Lecozotan is a competitive and selective antagonist of the 5-HT1A receptor.[1] Its chemical identity is well-characterized.

Chemical Structure:

IUPAC Name: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]-N-2-pyridinylbenzamide hydrochloride[1]

CAS Number: 434283-16-6[1]

Molecular Formula: C₂₈H₃₀ClN₅O₃[1]

Molecular Weight: 520.03 g·mol⁻¹[1]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Lecozotan have been determined through various in vitro and in vivo studies. This data is crucial for understanding its behavior in biological systems.

Physicochemical Properties

| Property | Value | Source |

| Water Solubility | 0.0402 mg/mL | ALOGPS |

| logP | 3.26 - 3.85 | ALOGPS, Chemaxon |

| pKa (Strongest Basic) | 6.75 | Chemaxon |

| Polar Surface Area | 81.93 Ų | Chemaxon |

Pharmacokinetic Properties (Human)

| Parameter | Value | Conditions | Source |

| Time to Peak Plasma Concentration (tₘₐₓ) | ~1 hour | Single oral dose | |

| Elimination Half-life (t₁/₂) | 6-8 hours | Single oral dose | |

| Absorption | Rapidly absorbed | Oral administration | |

| Distribution | Extensive | - | |

| Metabolism | - | - | - |

| Excretion | Rapid elimination | - |

Biological Activity and Selectivity

Lecozotan is a potent and selective antagonist of the 5-HT1A receptor, with significantly lower affinity for other receptor types.

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Species | Source |

| 5-HT1A (agonist site) | 1.6 | Human | |

| 5-HT1A (antagonist site) | 4.5 | Human | |

| Dopamine D4 | 98 | - |

In Vitro Functional Activity

| Assay | IC₅₀ (nM) | Effect | Source |

| Forskolin-induced cAMP production | 25.1 | Antagonist | |

| [³⁵S]GTPγS binding | 36.7 | Antagonist |

Signaling Pathways

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), modulates several downstream signaling pathways. As an antagonist, Lecozotan blocks these effects.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of Lecozotan are provided below.

Synthesis of Lecozotan

The synthesis of Lecozotan can be achieved in a three-step process.

Caption: Lecozotan Synthesis Workflow.

Protocol:

-

Condensation: (S)-4,5-dihydro-5-methyl-3-(2-pyridyl)-3H-oxathiazole-2,2-dioxide (I) is condensed with 1-(2,3-dihydro-4,5-benzodioxan-5-yl)piperazine (II) in the presence of potassium carbonate.

-

Hydrolysis: The resulting intermediate sulfamate is hydrolyzed with warm aqueous HCl to yield the amine intermediate (III). This step proceeds with an inversion of configuration to the (R)-enantiomer.

-

Acylation: The amine intermediate (III) is acylated with 4-cyanobenzoyl chloride to produce the final product, Lecozotan (IV), which is isolated as the monohydrochloride salt.

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Lecozotan for the 5-HT1A receptor.

References

The Discovery and Synthesis of the 5-HT1A Antagonist DU-125530: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the potent and selective 5-HT1A receptor antagonist, DU-125530. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 5-HT1A Receptors and the Rationale for Antagonism

The 5-hydroxytryptamine-1A (5-HT1A) receptor is a subtype of serotonin receptor widely expressed in the central nervous system. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala. Presynaptic 5-HT1A autoreceptors play a crucial role in a negative feedback mechanism that regulates the synthesis and release of serotonin. Activation of these autoreceptors inhibits neuronal firing, thereby reducing serotonin release.

The antidepressant efficacy of selective serotonin reuptake inhibitors (SSRIs) is often delayed, a phenomenon attributed to this negative feedback loop. Initially, SSRIs increase synaptic serotonin, which then activates presynaptic 5-HT1A autoreceptors, counteracting the desired increase in serotonin neurotransmission. It is hypothesized that chronic SSRI treatment leads to the desensitization of these autoreceptors, eventually allowing for a sustained increase in synaptic serotonin.

This understanding has led to the therapeutic strategy of augmenting SSRI treatment with a 5-HT1A receptor antagonist. By blocking the presynaptic 5-HT1A autoreceptors, an antagonist is expected to prevent the negative feedback, leading to a more immediate and robust increase in serotonin levels, potentially accelerating the onset of antidepressant action. DU-125530 was developed as a potent and selective "silent" antagonist for this purpose, meaning it has no intrinsic agonist activity at the 5-HT1A receptor.[1][2][3][4]

Discovery and Pharmacological Profile of DU-125530

DU-125530, with the chemical name 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, was identified as a high-affinity and selective antagonist of the 5-HT1A receptor.[4] Preclinical studies have demonstrated its potent activity at both presynaptic and postsynaptic 5-HT1A receptors.

In Vitro Receptor Binding Profile

The binding affinity of DU-125530 for various monoaminergic receptors was determined through in vitro binding assays. The data demonstrates a high affinity for the 5-HT1A receptor with low nanomolar potency and significant selectivity over other serotonin, dopamine, and adrenergic receptors.

| Receptor | Affinity (Ki, nM) |

| 5-HT1A | 2.5 |

| 5-HT1B | >1000 |

| 5-HT1D | 230 |

| 5-HT2A | 140 |

| 5-HT2C | >1000 |

| 5-HT Transporter | >1000 |

| Dopamine D1 | >1000 |

| Dopamine D2 | 28 |

| α1-Adrenergic | 26 |

| α2-Adrenergic | 220 |

| β-Adrenergic | >1000 |

Table 1: In vitro receptor binding profile of DU-125530. Data is presented as the inhibition constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

In Vivo Pharmacodynamics

In vivo studies, including microdialysis and electrophysiology in rodents, have confirmed the antagonist properties of DU-125530. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, and prevents the SSRI-induced reduction in serotonin release. When co-administered with an SSRI, DU-125530 has been shown to augment the increase in extracellular serotonin levels in the prefrontal cortex.

Synthesis of DU-125530

While a specific, publicly available, step-by-step synthesis protocol for DU-125530 is not detailed in the primary literature, a representative synthetic route can be proposed based on the synthesis of structurally similar arylpiperazine derivatives, a common scaffold for 5-HT1A receptor ligands. The general approach involves the alkylation of a suitable arylpiperazine with a functionalized butyl chain connected to the benzisothiazol-3(2H)-one-1,1-dioxide moiety.

A plausible synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for DU-125530.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of DU-125530, based on published preclinical studies.

Receptor Autoradiography

This technique is used to visualize and quantify the distribution of 5-HT1A receptors in brain tissue and to determine the binding affinity of DU-125530.

Protocol:

-

Tissue Preparation:

-

Rat brains are rapidly removed, frozen in isopentane at -40°C, and stored at -80°C.

-

Coronal brain sections (14 µm) are cut on a cryostat, thaw-mounted onto gelatin-coated slides, and stored at -80°C until use.

-

-

Binding Assay:

-

Slides are pre-incubated in 50 mM Tris-HCl buffer (pH 7.4) with 4 mM CaCl2 for 15 minutes at room temperature.

-

Incubation is performed for 1 hour at room temperature in the same buffer containing a specific radioligand, such as 1 nM [3H]8-OH-DPAT (an agonist) or 1 nM [3H]WAY-100635 (an antagonist).

-

For competition assays, increasing concentrations of DU-125530 (10^-11 to 10^-5 M) are included in the incubation medium.

-

Non-specific binding is determined in the presence of 10 µM 5-HT.

-

-

Washing and Drying:

-

Slides are washed twice for 5 minutes in ice-cold buffer and then dipped in distilled water to remove buffer salts.

-

The slides are dried under a stream of cold air.

-

-

Imaging and Analysis:

-

The dried slides are apposed to tritium-sensitive film for 4-8 weeks.

-

The resulting autoradiograms are quantified using a computer-assisted image analysis system.

-

Optical densities are converted to fmol/mg of tissue using a [3H]-microscale standard.

-

IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This procedure measures the extracellular levels of serotonin in specific brain regions of freely moving animals to assess the effect of DU-125530 on serotonin release.

Protocol:

-

Surgical Implantation:

-

Male Wistar rats are anesthetized with isoflurane and placed in a stereotaxic frame.

-

A guide cannula is implanted above the medial prefrontal cortex (mPFC).

-

The cannula is secured with dental cement, and the animals are allowed to recover for 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.

-

After a 2-hour stabilization period, dialysate samples are collected every 20 minutes.

-

After collecting 3-4 baseline samples, DU-125530 or vehicle is administered (e.g., subcutaneously).

-

In some experiments, a 5-HT1A agonist or an SSRI is administered following the antagonist to assess its blocking effect.

-

-

Neurochemical Analysis:

-

Serotonin concentrations in the dialysate samples are determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Results are expressed as a percentage of the mean baseline values.

-

In Vivo Electrophysiology

Single-unit extracellular recordings are performed to measure the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and pyramidal neurons in the mPFC.

Protocol:

-

Animal Preparation:

-

Rats are anesthetized with chloral hydrate.

-

A burr hole is drilled over the DRN or mPFC.

-

A recording electrode is lowered into the target brain region.

-

-

Neuronal Identification:

-

Serotonergic neurons in the DRN are identified by their slow (0.5–2.5 Hz) and regular firing pattern and a long-duration, positive action potential.

-

Pyramidal neurons in the mPFC are identified by their characteristic bursting firing pattern.

-

-

Drug Administration and Recording:

-

The baseline firing rate of an identified neuron is recorded for at least 5 minutes.

-

Drugs (DU-125530, 8-OH-DPAT, SSRIs) are administered intravenously.

-

The firing rate of the neuron is continuously recorded to determine the effect of the administered drugs.

-

-

Data Analysis:

-

The firing rate is integrated over 1-minute intervals and expressed as spikes per second.

-

The effects of drugs are quantified as the percentage change from the baseline firing rate.

-

Mechanism of Action and Signaling Pathways

DU-125530 acts as a silent antagonist at 5-HT1A receptors. Its primary mechanism in the context of antidepressant augmentation is the blockade of presynaptic 5-HT1A autoreceptors on serotonergic neurons.

References

A Technical Guide to 5-HT1A Receptor Antagonist Selectivity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system.[1][2][3] It is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[1][4] This dual role allows the 5-HT1A receptor to finely tune serotonin release and neuronal excitability, influencing a wide range of physiological and pathological processes such as mood, anxiety, and cognition.

Given its involvement in psychiatric and neurological disorders, the 5-HT1A receptor is a prominent target for drug development. Antagonists of this receptor, in particular, are investigated for their potential therapeutic benefits, such as augmenting antidepressant effects and improving cognitive function. The clinical success and safety profile of a 5-HT1A antagonist are intrinsically linked to its selectivity. A highly selective antagonist interacts primarily with the 5-HT1A receptor, minimizing off-target effects that can arise from binding to other serotonin receptor subtypes or different neurotransmitter systems (e.g., dopamine, adrenergic).

This technical guide provides an in-depth overview of 5-HT1A antagonist selectivity. It covers the receptor's signaling pathways, details the core experimental protocols used to quantify selectivity, and presents a comparative analysis of the binding profiles of several key antagonists.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation of these pathways generally leads to a reduction in neuronal excitability. However, the receptor can also engage other signaling cascades, creating a complex and cell-type-dependent signaling profile.

Canonical (G-Protein-Dependent) Signaling:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx. Both actions contribute to the inhibition of neuronal firing.

Non-Canonical Signaling:

-

Beyond the classical Gi/o pathway, 5-HT1A receptors can modulate other signaling cascades, often through Gβγ subunits or by interacting with other receptor systems. These pathways include the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are implicated in neurogenesis, cell survival, and synaptic plasticity.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Antagonists: An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 5-HT1A Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a key member of the serotonin receptor family, is a well-established target in the development of therapeutics for a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive impairments. While 5-HT1A receptor agonists and partial agonists have seen clinical success, there is a growing interest in the therapeutic potential of selective 5-HT1A receptor antagonists. These "silent antagonists" offer a distinct pharmacological profile, devoid of intrinsic activity, which may provide advantages in specific therapeutic contexts. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of prominent 5-HT1A antagonists, focusing on key preclinical and clinical data. Detailed experimental protocols for relevant in vitro and in vivo assays are also presented to aid in the design and interpretation of future research in this area.

Pharmacodynamics of 5-HT1A Antagonists

The primary pharmacodynamic action of a 5-HT1A antagonist is to bind to the 5-HT1A receptor without activating it, thereby blocking the effects of the endogenous ligand, serotonin, and other 5-HT1A agonists. The potency and selectivity of these antagonists are critical determinants of their therapeutic potential and side-effect profiles.

Receptor Binding Affinity and Selectivity

The binding affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its potency. A lower Ki value indicates a higher binding affinity. Equally important is the compound's selectivity, or its ability to bind to the target receptor with significantly higher affinity than to other receptors. The following tables summarize the binding affinities of three well-characterized 5-HT1A antagonists—WAY-100635, lecozotan, and DU-125530—for the 5-HT1A receptor and a panel of other serotonin and dopamine receptors to illustrate their selectivity profiles.

Table 1: Binding Affinity (Ki, nM) of WAY-100635 for Human Receptors [1]

| Receptor | Ki (nM) |

| 5-HT1A | 0.39 |

| 5-HT1B | >10,000 |

| 5-HT1D | 3,300 |

| 5-HT2A | 1,700 |

| 5-HT2C | 4,200 |

| 5-HT6 | 1,300 |

| 5-HT7 | 2,300 |

| D1 | >10,000 |

| D2 | 940 |

| D3 | 370 |

| D4 | 3.3 |

| α1-adrenergic | 250 |

Table 2: Binding Affinity (Ki, nM) of Lecozotan for Human Receptors [2]

| Receptor | Ki (nM) |

| 5-HT1A | 1.6 |

| 5-HT1B | >10,000 |

| 5-HT1D | >10,000 |

| 5-HT2A | 1,200 |

| 5-HT2C | >10,000 |

| D2 | 1548 |

| D4 | 98 |

| α1-adrenergic | 248 |

Table 3: Binding Affinity (pKi) of DU-125530 for Rat and Human Receptors [3]

| Receptor | Species | pKi |

| 5-HT1A | Rat | 8.7 |

| 5-HT1A | Human | 8.8 |

| 5-HT1B | Rat | <6 |

| 5-HT1D | Rat | <6 |

| 5-HT2A | Rat | 6.7 |

| 5-HT2C | Rat | 6.2 |

| D2 | Rat | 7.4 |

| α1-adrenergic | Rat | 7.7 |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful technique used to measure the in vivo occupancy of a drug at its target receptor in the brain. This provides a crucial link between drug dosage, plasma concentration, and the degree of target engagement required for pharmacological effects. For instance, a PET study with lecozotan in healthy subjects and Alzheimer's disease patients demonstrated dose-dependent occupancy of 5-HT1A receptors, with a single 5 mg dose resulting in approximately 55-63% peak occupancy[4].

Pharmacokinetics of 5-HT1A Antagonists

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These properties determine the onset, intensity, and duration of the drug's action. The following tables summarize key pharmacokinetic parameters for WAY-100635, lecozotan, and DU-125530 in both preclinical species and humans, where available.

Table 4: Preclinical Pharmacokinetic Parameters of 5-HT1A Antagonists

| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) |

| WAY-100635 | Rat | i.v. | 1 | - | - | 2.5 | - |

| DU-125530 | Mouse | s.c. | 3 | - | - | - | - |

| Lecozotan | Rat | s.c. | 0.3 | - | - | - | - |

| Lecozotan | Rhesus Monkey | p.o. | 1 | - | - | - | - |

Table 5: Human Pharmacokinetic Parameters of Lecozotan [2]

| Parameter | Young Adults (5 mg, single dose) | Elderly (5 mg, single dose) |

| Cmax (ng/mL) | 21.4 | 33.1 |

| Tmax (h) | 1.0 | 1.0 |

| AUC (ng·h/mL) | 68.3 | 104.2 |

| T1/2 (h) | 5.8 | 7.1 |

Key Experimental Protocols

Reproducible and well-documented experimental protocols are the cornerstone of robust scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacodynamics and behavioral effects of 5-HT1A antagonists.

Receptor Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin or 1 µM WAY-100635.

-

Test compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of a 5-HT1A antagonist on extracellular serotonin levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (e.g., lecozotan).

-

Anesthetized rat.

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus) of the anesthetized rat using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After a stable baseline of serotonin is established, administer the 5-HT1A antagonist (e.g., lecozotan, 0.3 mg/kg, s.c.).

-

Continue collecting dialysate samples to monitor changes in extracellular serotonin levels.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline serotonin levels.

Elevated Plus-Maze Test

Objective: To assess the anxiolytic or anxiogenic effects of a 5-HT1A antagonist in rodents.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms).

-

Video camera and tracking software.

-

Test compound (e.g., WAY-100635).

-

Rats or mice.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., WAY-100635, 0.1-1 mg/kg, i.p.) or vehicle to the animals at a specified time before the test.

-

Place the animal in the center of the elevated plus-maze, facing an open arm.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the animal's behavior using a video camera positioned above the maze.

-

Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test

Objective: To evaluate the potential antidepressant-like activity of a 5-HT1A antagonist in rodents.

Materials:

-

Cylindrical water tank.

-

Water at 23-25°C.

-

Video camera.

-

Test compound (e.g., DU-125530).

-

Mice or rats.

Procedure:

-

On day 1 (pre-test session), place each animal individually into the water tank for 15 minutes.

-

Remove the animal, dry it, and return it to its home cage.

-

On day 2 (test session), 24 hours after the pre-test, administer the test compound (e.g., DU-125530, 3 mg/kg, s.c.) or vehicle.

-

After a specified pretreatment time, place the animal back into the water tank for a 5-minute test session.

-

Record the entire session with a video camera.

-

Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

Novel Object Recognition Test

Objective: To assess the effects of a 5-HT1A antagonist on recognition memory in rodents.

Materials:

-

Open-field arena.

-

Two sets of identical objects (e.g., small plastic toys).

-

One novel object, different from the familiar objects.

-

Video camera and tracking software.

-

Test compound (e.g., lecozotan).

-

Rats or mice.

Procedure:

-

Habituation Phase: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.

-

Familiarization Phase (Training): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

Test Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5 minutes). Administer the test compound (e.g., lecozotan, 0.3-2 mg/kg, s.c.) before the familiarization or test phase, depending on the experimental question.

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one.

Signaling Pathways and Experimental Workflows

Understanding the molecular signaling cascades initiated by 5-HT1A receptor activation and the logical flow of experiments to characterize antagonists is crucial for drug development. The following diagrams, generated using the DOT language, visualize these complex relationships.

// Nodes Serotonin [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; Antagonist [label="5-HT1A Antagonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="5-HT1A Receptor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gi/o Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; K_channel [label="K+ Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Ca2+ Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Inhibition [label="Neuronal Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Serotonin -> Receptor [label="Activates", color="#4285F4"]; Antagonist -> Receptor [label="Blocks", color="#EA4335", style=dashed]; Receptor -> G_protein [label="Activates", color="#4285F4"]; G_protein -> AC [label="Inhibits (α subunit)", color="#EA4335"]; AC -> cAMP [label="Converts ATP to", color="#4285F4", style=dotted]; cAMP -> PKA [label="Activates", color="#4285F4"]; G_protein -> K_channel [label="Opens (βγ subunit)", color="#34A853"]; G_protein -> Ca_channel [label="Closes (βγ subunit)", color="#EA4335"]; Receptor -> ERK [label="Modulates", color="#4285F4"]; K_channel -> Neuronal_Inhibition [label="Leads to", color="#34A853"]; Ca_channel -> Neuronal_Inhibition [label="Leads to", color="#34A853"]; }

Caption: 5-HT1A receptor signaling pathway.// Nodes Start [label="Start: Compound Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Binding_Assay [label="In Vitro Receptor Binding Assay\n(Determine Ki and Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_Assay [label="In Vitro Functional Assay\n(Confirm Antagonist Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_Studies [label="Preclinical Pharmacokinetic Studies\n(ADME Properties)", fillcolor="#F1F3F4", fontcolor="#202124"]; Behavioral_Studies [label="In Vivo Behavioral Models\n(Efficacy in Disease Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; PET_Studies [label="In Vivo Receptor Occupancy\n(PET Imaging)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical_Trials [label="Clinical Trials\n(Safety and Efficacy in Humans)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Binding_Assay [color="#4285F4"]; Binding_Assay -> Functional_Assay [color="#4285F4"]; Functional_Assay -> PK_Studies [color="#4285F4"]; PK_Studies -> Behavioral_Studies [color="#4285F4"]; Behavioral_Studies -> PET_Studies [color="#4285F4"]; PET_Studies -> Clinical_Trials [color="#4285F4"]; }

Caption: Workflow for 5-HT1A antagonist characterization.Conclusion

Selective 5-HT1A receptor antagonists represent a promising class of compounds with therapeutic potential across a spectrum of CNS disorders. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is paramount for their successful development. This technical guide has provided a comprehensive overview of the current knowledge on key 5-HT1A antagonists, along with detailed experimental protocols to facilitate further research. The continued investigation of these "silent antagonists" holds the promise of delivering novel and improved treatments for patients in need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of 5-HT1A Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the known off-target effects of several prominent 5-HT1A receptor antagonists. In the pursuit of selective pharmacology, understanding the off-target binding profile of a compound is paramount to interpreting experimental results accurately and anticipating potential side effects in clinical development. This document summarizes quantitative binding data, details key experimental methodologies for assessing off-target interactions, and visualizes relevant signaling pathways and workflows.

Off-Target Binding Profiles of 5-HT1A Antagonists

The following tables provide a comparative summary of the binding affinities (Ki in nM) of selected 5-HT1A antagonists for their primary target and various off-target receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Off-Target Binding Profile of Prototypical 5-HT1A Antagonists

| Compound | Primary Target (Ki, nM) | Off-Target Receptor | Off-Target Ki (nM) | Functional Activity at Off-Target |

| WAY-100635 | 5-HT1A (0.39)[1] | Dopamine D4 | 3.3 - 16[1][2] | Agonist[2] |

| Dopamine D2L | 420 - 940[2] | Weak Antagonist | ||

| Dopamine D3 | 370 | Not specified | ||

| α1-Adrenergic | ~251 (pIC50 of 6.6) | Not specified | ||

| Robalzotan (NAD-299) | 5-HT1A (0.17, Kd) | 5-HT2A | No significant binding | Not applicable |

| Dopamine D2 | No significant binding | Not applicable | ||

| β-Adrenoceptors | No significant binding | Not applicable | ||

| DU-125530 | 5-HT1A (low nM) | α1-Adrenoceptors | ~10-fold lower affinity than for 5-HT1A | Not significant at therapeutic doses |

| Spiperone | 5-HT1A (17.3) | Dopamine D2 | 0.1 - 0.5 | Antagonist |

| 5-HT2A | 1.17 | Antagonist | ||

| 5-HT7 | ~1500 | Not specified | ||

| α1-Adrenergic | High Affinity | Antagonist | ||

| Lecozotan | 5-HT1A (1.6 - 4.5) | >60 other receptors | >60-fold selectivity for 5-HT1A | Not specified |

Table 2: Off-Target Interactions of Atypical Antipsychotics with 5-HT1A Receptor Activity

| Compound | Primary Target(s) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT1A Functional Activity | Other Notable Off-Targets |

| Clozapine | D2, 5-HT2A | Moderate | Partial Agonist | α1-adrenergic, H1, Muscarinic |

| Risperidone | D2, 5-HT2A | High | Antagonist | α1-adrenergic, α2-adrenergic, H1 |

| Olanzapine | D2, 5-HT2A | Moderate | Antagonist | H1, Muscarinic, α1-adrenergic |

| Quetiapine | D2, 5-HT2A | Moderate | Partial Agonist | H1, α1-adrenergic |

| Aripiprazole | D2 (partial agonist), 5-HT1A (partial agonist) | High | Partial Agonist | 5-HT2A (antagonist), D3, D4, α1-adrenergic, H1 |

| Lumateperone | 5-HT2A, D2 | High | Not specified | D1, D4, SERT |

Experimental Protocols for Off-Target Effect Determination

The characterization of off-target interactions is primarily achieved through in vitro binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a 5-HT1A antagonist at a panel of off-target receptors.

Materials:

-

Test Compound: 5-HT1A antagonist of interest.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the off-target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the off-target receptor.

-

Assay Buffer: Buffer appropriate for the specific receptor binding (e.g., Tris-HCl).

-

Filtration Apparatus: A cell harvester or 96-well filter plates.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (5-HT1A antagonist).

-

A saturating concentration of a known ligand for the off-target receptor to determine non-specific binding.

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: After drying the filters, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

Functional assays are crucial for determining whether a compound that binds to an off-target receptor acts as an agonist, antagonist, or inverse agonist.

This assay is used for G-protein coupled receptors (GPCRs) that signal through the modulation of cyclic AMP (cAMP).

Objective: To determine the functional effect of a 5-HT1A antagonist at a Gi/o- or Gs-coupled off-target receptor.

Materials:

-

Cell Line: A cell line stably expressing the off-target receptor (e.g., HEK293 or CHO cells).

-

Test Compound: 5-HT1A antagonist of interest.

-

Agonist: A known agonist for the off-target receptor.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, FRET, or luminescence-based detection).

Procedure:

-

Cell Culture and Plating: Culture the cells expressing the off-target receptor and seed them into a 96-well plate.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with increasing concentrations of the test compound to determine if it stimulates cAMP production (for Gs-coupled receptors) or inhibits basal cAMP levels (for Gi/o-coupled receptors).

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a fixed concentration (e.g., EC80) of a known agonist for the off-target receptor.

-

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Activity: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect).

-

Antagonist Activity: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition). The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

-

This functional assay measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To assess the ability of a 5-HT1A antagonist to modulate G-protein activation at an off-target GPCR.

Materials:

-

Receptor Source: Cell membranes expressing the off-target receptor.

-

Test Compound: 5-HT1A antagonist of interest.

-

Agonist: A known agonist for the off-target receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: Containing MgCl2.

-

Filtration Apparatus or SPA beads.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (for antagonist mode, pre-incubate with an agonist).

-

Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through a filter plate, followed by washing and scintillation counting.

-

SPA Method: Add scintillation proximity assay (SPA) beads that capture the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads generates a signal that can be measured directly in a microplate scintillation counter.

-

-

Data Analysis:

-

Agonist Activity: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine EC50 and Emax (maximal effect).

-

Antagonist Activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of 5-HT1A antagonist off-target effects.

References

A Comprehensive Technical Guide to 5-HT1A Receptor Antagonists

This in-depth technical guide provides a comprehensive review of the literature on 5-HT1A receptor antagonists for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details key experimental protocols, and visualizes essential signaling pathways and workflows.

Data Presentation: Quantitative Binding Affinities of 5-HT1A Antagonists

The following tables summarize the binding affinities (Ki, in nM) of various selective 5-HT1A antagonists and atypical antipsychotics with 5-HT1A antagonist or partial agonist properties. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Selective 5-HT1A Receptor Antagonists

| Compound | Kᵢ (nM) for human 5-HT1A | Kᵢ (nM) for rat 5-HT1A | Other Notable Affinities (Kᵢ, nM) | Reference(s) |

| WAY-100635 | 0.39 | 0.84 | D₄ (agonist, 3.3), α₁-adrenergic (pIC₅₀=6.6) | [1][2][3] |

| Spiperone | 49 | - | D₂ (0.06), 5-HT₂A (1) | [4] |

| Pindolol | 6.4 | 8.9 | 5-HT₁B (IC₅₀=6.8), β-adrenergic partial agonist | [5] |

| NAN-190 | - | - | α₁-adrenergic | |

| Lecozotan | 4.5 | - | Selective for 5-HT1A | |

| DU-125530 | low nM | 0.7 | 5-HT₁B (890), 5-HT₁D (1200), 5-HT₂A (240) |

Table 2: Atypical Antipsychotics with 5-HT1A Receptor Affinity

| Compound | Kᵢ (nM) for human 5-HT1A | Intrinsic Activity | Other Notable Affinities (Kᵢ, nM) | Reference(s) |

| Clozapine | - | Partial Agonist | D₄, 5-HT₂A, H₁, α₁ | |

| Risperidone | 490 | Antagonist | 5-HT₂A (0.6), D₂ (3) | |

| Olanzapine | - | Partial Agonist | D₂, 5-HT₂A, H₁, muscarinic | |

| Quetiapine | 390 | Partial Agonist | H₁ (37), α₁A, D₂ (380), 5-HT₂A (640) | |

| Ziprasidone | - | Partial Agonist | D₂, 5-HT₂A, 5-HT₂C | |

| Aripiprazole | 1.7 - 4.2 | Partial Agonist | D₂ (0.34), D₃ (0.8), 5-HT₂A (3.4) | |

| Brexpiprazole | 0.12 | Partial Agonist | D₂ (0.30), 5-HT₂A (0.47), α₁B (0.17) | |

| Cariprazine | 2.6 | Partial Agonist | D₃ (0.085), D₂ (0.49) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of 5-HT1A antagonists.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue.

-

Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Test Compound: 5-HT1A antagonist of interest.

-

Non-specific Control: 10 µM Serotonin or 1 µM WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., Millipore Multiscreen).

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cultured cells or brain tissue in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

-

Store membrane preparations at -80°C until use.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 1 nM [³H]8-OH-DPAT), and 150 µL of membrane suspension (containing 10-20 µg of protein).

-

Non-specific Binding: 50 µL of non-specific control solution, 50 µL of radioligand solution, and 150 µL of membrane suspension.

-

Competitive Binding: 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand solution, and 150 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filter plate under a lamp for 30-60 minutes.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis (e.g., using GraphPad Prism).

-

Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the ability of a 5-HT1A antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: 5-HT or 8-OH-DPAT.

-

Test Compound: 5-HT1A antagonist.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of assay buffer containing GDP (10 µM).

-

Add 50 µL of the test compound at various concentrations.

-

Add 50 µL of the agonist (e.g., 1 µM 5-HT).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (0.1 nM).

-

-

Incubation:

-

Incubate the plate at 30°C for 30 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction, filter, wash, and count the radioactivity as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

Determine the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.

-

Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the antagonist.

-

Determine the IC₅₀ value and subsequently the functional Kᵦ value.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to 5-HT1A receptor antagonists.

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Caption: Non-canonical 5-HT1A receptor signaling pathways.

Caption: Experimental workflow for a radioligand binding assay.

Core Review of 5-HT1A Antagonist Literature

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of various central nervous system disorders, including anxiety and depression. This receptor is widely distributed throughout the brain, with high densities in the hippocampus, septum, amygdala, and raphe nuclei. 5-HT1A receptors exist as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors on non-serotonergic neurons in terminal fields.

Signaling Pathways

Canonical G-protein Signaling: The 5-HT1A receptor classically couples to inhibitory Gi/o proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

Non-Canonical Signaling: Beyond the canonical pathway, 5-HT1A receptor activation can also modulate other signaling cascades, often in a cell-type and context-dependent manner. These include:

-

MAPK/ERK Pathway: Activation of the 5-HT1A receptor can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process can be mediated by the Gβγ subunit and involves transactivation of receptor tyrosine kinases, leading to the recruitment of adaptor proteins and activation of the Ras-Raf-MEK-ERK cascade.

-

PI3K/Akt Pathway: The 5-HT1A receptor can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is also thought to be mediated by the Gβγ subunit and can lead to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β).

Role of 5-HT1A Antagonists

5-HT1A antagonists are compounds that bind to the 5-HT1A receptor but do not elicit a biological response. They block the effects of endogenous serotonin and exogenous 5-HT1A agonists. These antagonists are valuable research tools for elucidating the physiological roles of the 5-HT1A receptor and have therapeutic potential.

Selective Antagonists:

-

WAY-100635: A potent and selective "silent" antagonist with high affinity for the 5-HT1A receptor. It is widely used as a research tool in both in vitro and in vivo studies.

-

Spiperone: A classical antagonist with high affinity for D2 dopamine receptors and 5-HT2A receptors in addition to 5-HT1A receptors.

-

Pindolol: A β-adrenergic receptor antagonist that also exhibits antagonist properties at 5-HT1A receptors. It has been investigated as an adjunct therapy to accelerate the onset of action of selective serotonin reuptake inhibitors (SSRIs).

Atypical Antipsychotics: Many second-generation (atypical) antipsychotics possess significant affinity for 5-HT1A receptors, where they often act as partial agonists. This partial agonism at 5-HT1A receptors, in combination with D2 receptor antagonism, is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms, and may enhance their efficacy against negative and cognitive symptoms of schizophrenia.

Therapeutic Implications

The blockade of presynaptic 5-HT1A autoreceptors by antagonists can lead to an increase in the firing rate of serotonergic neurons and enhanced serotonin release in terminal fields. This mechanism underlies the rationale for using 5-HT1A antagonists in combination with SSRIs to achieve a more rapid and robust antidepressant effect. However, the blockade of postsynaptic 5-HT1A receptors could potentially counteract some of the beneficial effects of increased serotonin levels. This highlights the complexity of 5-HT1A receptor pharmacology and the ongoing efforts to develop biased agonists or antagonists that selectively target specific signaling pathways or receptor populations.

References

- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 5. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]

Preclinical Profile of WAY-100635: A Potent and Selective 5-HT1A Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of WAY-100635, a potent and selective 5-HT1A receptor antagonist. The data herein is compiled from a range of in vitro and in vivo studies, offering valuable insights for researchers in neuroscience and drug development.

Core Pharmacological Data

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is distinguished as a "silent" antagonist, indicating it does not possess intrinsic agonist activity.[1] Its high affinity and selectivity for the 5-HT1A receptor have established it as a critical tool in elucidating the physiological roles of this receptor.

In Vitro Binding Affinities

The following tables summarize the binding characteristics of WAY-100635 at the 5-HT1A receptor and its selectivity over other neurotransmitter receptors.

Table 1: 5-HT1A Receptor Binding Parameters for WAY-100635

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | [2] |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | [3] |

| Ki | 0.39 nM | Not Specified | Not Specified | [4] |

| pA2 | 9.71 | Guinea-Pig Ileum | 5-CT | [2] |

| KD | 0.37 ± 0.051 nM | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| KD | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| Bmax | 312 ± 12 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 |

Table 2: Selectivity Profile of WAY-100635

| Receptor Subtype | Binding Affinity (pIC50 or Ki) | Reference |

| 5-HT1A | 8.9 (pIC50) | |

| α1-adrenergic | 6.6 (pIC50) | |

| Dopamine D2L | 940 nM (Ki) | |

| Dopamine D3 | 370 nM (Ki) | |

| Dopamine D4.2 | 16 nM (Ki) | |

| Dopamine D4.4 | 3.3 nM (Ki) |

Notably, while highly selective for the 5-HT1A receptor, WAY-100635 also exhibits a high affinity for the dopamine D4 receptor, where it acts as a potent agonist. This off-target activity is a critical consideration in the interpretation of in vivo studies.

Key Experimental Protocols

Detailed methodologies for pivotal preclinical experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the affinity and selectivity of WAY-100635 for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Rat hippocampal tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific radioligand, such as [3H]8-OH-DPAT or [3H]WAY-100635, and varying concentrations of WAY-100635.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation. Saturation binding experiments with [3H]WAY-100635 are used to determine KD and Bmax values.

In Vivo Electrophysiology

Objective: To assess the antagonist properties of WAY-100635 at somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording microelectrode is lowered into the dorsal raphe nucleus to record the firing rate of serotonergic neurons.

-

Drug Administration: The 5-HT1A agonist 8-OH-DPAT is administered to inhibit neuronal firing. Subsequently, WAY-100635 is administered to determine its ability to block the 8-OH-DPAT-induced inhibition.

-

Data Recording and Analysis: The firing rate of individual neurons is recorded before and after drug administration. The dose-dependent antagonism of the 8-OH-DPAT effect by WAY-100635 is quantified.

Behavioral Models

1. 8-OH-DPAT-Induced Behavioral Syndrome:

Objective: To evaluate the in vivo antagonist potency of WAY-100635.

Protocol:

-

Animal Subjects: Male rats or guinea pigs are used.

-

Drug Administration: Animals are pre-treated with various doses of WAY-100635 (s.c.) followed by a challenge with the 5-HT1A agonist 8-OH-DPAT.

-

Behavioral Observation: The presence and severity of the 5-HT behavioral syndrome (e.g., flat body posture, forepaw treading) are scored by a trained observer blind to the treatment conditions.

-

Data Analysis: The dose of WAY-100635 required to block the 8-OH-DPAT-induced behaviors by 50% (ID50) is calculated.

2. Passive Avoidance Task:

Objective: To investigate the effects of WAY-100635 on learning and memory.

Protocol:

-

Apparatus: A two-compartment (light and dark) box with a grid floor in the dark compartment.

-

Training: A rat is placed in the light compartment. When it enters the dark compartment, it receives a mild footshock.

-

Testing: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is measured.

-

Drug Treatment: To test the effect on scopolamine-induced amnesia, rats are treated with scopolamine, followed by WAY-100635, before the training session.

-

Data Analysis: An increase in the latency to enter the dark compartment during the testing phase is indicative of successful learning and memory. The ability of WAY-100635 to reverse the scopolamine-induced decrease in latency is assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the preclinical evaluation of WAY-100635.

Caption: Workflow for Radioligand Binding Assay.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: WAY-100635 Interaction with Serotonin and Dopamine Systems.

Summary of In Vivo Effects

WAY-100635 has been shown to:

-

Block the behavioral effects induced by 5-HT1A agonists like 8-OH-DPAT, including the "5-HT syndrome," hypothermia, and hyperphagia.

-

Increase the firing of serotonergic neurons in the dorsal raphe nucleus by blocking the inhibitory feedback mediated by somatodendritic 5-HT1A autoreceptors.

-

Produce anxiolytic-like effects in some animal models, such as the mouse light/dark box and in non-human primates.

-

Attenuate cognitive deficits induced by the muscarinic receptor antagonist scopolamine in a passive avoidance task.

-

Influence locomotor activity, with some studies reporting an increase in behaviors such as rearing and sniffing.

-

Modulate the release of other neurotransmitters, including dopamine in the prefrontal cortex, often in interaction with other receptor systems.

Conclusion

WAY-100635 is a potent and selective 5-HT1A receptor antagonist that has been instrumental in preclinical research. Its well-characterized in vitro and in vivo profile makes it an invaluable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. However, its significant agonist activity at dopamine D4 receptors necessitates careful consideration when interpreting its behavioral and systemic effects. This dual activity underscores the importance of comprehensive selectivity profiling in drug development.

References

- 1. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5-HT1A Receptor Antagonists for CNS Disorder Research

The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor (GPCR) superfamily, is implicated in a multitude of physiological and pathological processes within the central nervous system (CNS), including anxiety, mood, and cognition.[1] Its dual role as both a presynaptic autoreceptor on serotonergic neurons in the raphe nucleus and a postsynaptic heteroreceptor in cortical and limbic regions makes it a compelling target for therapeutic intervention.[2][3] While agonists and partial agonists at this receptor have found clinical use, there is a compelling rationale for the development of 5-HT1A receptor antagonists for treating CNS disorders such as depression, anxiety, and the cognitive deficits associated with Alzheimer's disease.[4][5]

This guide provides a technical overview of 5-HT1A receptor antagonists, detailing their signaling pathways, key molecular tools, and the experimental protocols necessary for their evaluation.

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is classically known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, its signaling repertoire is more complex, involving multiple downstream effectors that are dependent on cell type and receptor location.

-

Canonical Pathway: Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production and Protein Kinase A (PKA) activity.

-

Ion Channel Modulation: The dissociated Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.

-

Non-Canonical Pathways: The 5-HT1A receptor can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are implicated in neurogenesis, synaptogenesis, and cell survival.

The differential coupling of 5-HT1A receptors—primarily to Giα3 in the dorsal raphe nucleus and Goα in the hippocampus—may underlie the distinct functional outcomes of autoreceptor versus heteroreceptor activation.

Quantitative Data for Key 5-HT1A Antagonists

The development of selective antagonists has been crucial for elucidating the function of the 5-HT1A receptor. Compounds like WAY-100635 and DU-125530 are widely used as research tools, and novel antagonists continue to be developed.

Table 1: Binding Affinity of 5-HT1A Receptor Antagonists

| Compound | Radioligand | Tissue/Cell Source | Binding Affinity (Ki or pIC50) | Reference |

| DU-125530 | [³H]WAY-100635 | Rat Brain | pIC50 = 8.7 ± 0.1 | |

| DU-125530 | [³H]8-OH-DPAT | Rat Brain | pIC50 = 8.6 ± 0.1 | |

| Robalzotan (NAD-299) | [³H]NAD-299 | Rat Hippocampal Homogenate | K_d_ = 0.17 nM | |

| Robalzotan (NAD-299) | [³H]NAD-299 | Cloned Human 5-HT1A Receptors | K_d_ = 0.16 nM | |

| Antagonist 20 | (not specified) | (not specified) | K_i_ = 35 nM | |

| SERAAK1 | (not specified) | (not specified) | K_i_ = 1425 ± 108 nM |

Note: pIC50 is the negative logarithm of the IC50 value. K_d_ (equilibrium dissociation constant) is a measure of affinity for a radioligand to its receptor.

Table 2: Functional Antagonist Activity and Receptor Selectivity Profile

| Compound | Functional Assay | Functional Activity (Kb) | Selectivity Profile (Binding Affinity, Ki) | Reference |

| Antagonist 20 | (not specified) | K_b_ = 4.9 nM | High selectivity over 5-HT7, 5-HT2A, D2 | |

| SERAAK1 | (not specified) | K_b_ = 462 nM (at 5-HT2A) | 5-HT1A: 1425 nM, 5-HT2A: 826 nM, D2: 1291 nM | |

| Robalzotan | Binding Efficacy | No effect | Negligible affinity for 5-HT2A, Dopamine D2 | |

| DU-125530 | (not specified) | (not specified) | ≥10-fold selectivity vs. other monoaminergic receptors |

Note: K_b_ is the equilibrium dissociation constant for an antagonist.

Experimental Protocols & Workflow

Evaluating a novel 5-HT1A antagonist requires a systematic progression from in vitro characterization to in vivo functional assessment.

Detailed Protocol: In Vitro Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding characteristics of a test compound at the 5-HT1A receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

1. Materials:

-

Receptor Source: Membranes from HEK293 cells expressing recombinant human 5-HT1A receptors or rat cortical/hippocampal tissue homogenates.

-

Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist). A concentration at or near the K_d_ value is typically used.

-

Test Compound: Unlabeled antagonist of interest, prepared in a series of dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand like unlabeled 8-OH-DPAT or buspirone.

-

Equipment: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

2. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris.

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g for 15 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a Bradford assay). Store at -80°C until use.

3. Competition Assay Procedure:

-

Set up assay tubes for:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding (NSB): Radioligand + Non-specific Control Ligand + Membranes.

-

Test Compound: Radioligand + Dilutions of Test Compound + Membranes.

-

-

Add the membrane preparation (typically 50-100 µg of protein) to each tube.

-

Incubate tubes to allow binding to reach equilibrium (e.g., 45-60 minutes at 25-37°C).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Protocol Overview: In Vivo Microdialysis

Objective: To measure the effect of a 5-HT1A antagonist on extracellular serotonin levels in a specific brain region (e.g., medial prefrontal cortex) in freely moving animals. This is a key experiment to confirm in vivo target engagement.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat or mouse.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: The 5-HT1A antagonist is administered (e.g., systemically via intraperitoneal injection). Often, this is done in combination with a serotonin-releasing agent like an SSRI to observe the antagonist's ability to block the autoreceptor-mediated feedback inhibition.

-

Post-Treatment Collection: Sample collection continues to measure changes in 5-HT levels following drug administration.

-

Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. Results are typically expressed as a percentage change from the baseline level.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The potential utility of 5-HT1A receptor antagonists in the treatment of cognitive dysfunction associated with Alzheimer s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of a 5-HT1A Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity data for a representative 5-HT1A antagonist, Lecozotan (also known as SRA-333). Due to the discontinuation of Lecozotan's development, publicly available preclinical data is limited. Therefore, this document combines the clinical safety findings for Lecozotan with a representative profile of preclinical toxicity studies typically conducted for a small molecule antagonist, offering a complete framework for understanding the safety evaluation of this drug class.

Introduction to 5-HT1A Antagonism

The 5-HT1A receptor, a subtype of the serotonin receptor, is implicated in a variety of physiological and pathological processes, including mood, cognition, and anxiety. Antagonists of this receptor block the effects of serotonin at both presynaptic autoreceptors and postsynaptic receptors. This mechanism has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease and depression, by aiming to enhance cholinergic and glutamatergic neurotransmission.[1][2] Lecozotan is a potent and selective 5-HT1A receptor antagonist that was under development for the symptomatic treatment of Alzheimer's disease.[1][2]

Preclinical Safety and Toxicity Assessment

A rigorous preclinical safety and toxicity evaluation is fundamental to establishing a safe starting dose for human trials and identifying potential target organs for toxicity.[3] The following sections detail the standard battery of preclinical toxicology studies and present representative data for a hypothetical 5-HT1A antagonist, herein referred to as "Antagonist 1," in the absence of specific public data for Lecozotan.

Acute Toxicity

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity following a single high dose of the test compound.

Experimental Protocol:

-

Species: Male and female Sprague-Dawley rats.

-

Administration: Single oral gavage.

-

Dose Levels: 0, 500, 1000, and 2000 mg/kg.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy was performed on all animals at the end of the observation period.

Data Summary:

| Dose (mg/kg) | Mortality (Male) | Mortality (Female) | Key Clinical Signs |

| 0 | 0/10 | 0/10 | None |

| 500 | 0/10 | 0/10 | None |

| 1000 | 1/10 | 0/10 | Piloerection, lethargy |

| 2000 | 4/10 | 3/10 | Piloerection, lethargy, ataxia |

Repeated-Dose Toxicity